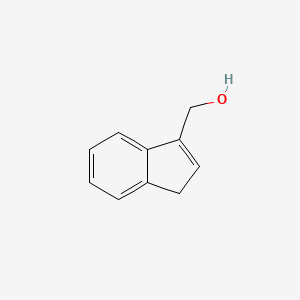

1H-Indene-3-methanol

CAS No.: 2471-87-6

Cat. No.: VC20667638

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2471-87-6 |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 3H-inden-1-ylmethanol |

| Standard InChI | InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,6,11H,5,7H2 |

| Standard InChI Key | NNWYLBUHWMUBTG-UHFFFAOYSA-N |

| Canonical SMILES | C1C=C(C2=CC=CC=C21)CO |

Introduction

Structural and Chemical Properties of 1H-Indene-3-Methanol

Molecular Architecture

1H-Indene-3-methanol (C9H10O; CAS 439-22-5) consists of an indene core—a bicyclic system with a benzene ring fused to a cyclopentene ring—substituted with a hydroxymethyl group at position 3 (Fig. 1). The planar indene system enables π-electron delocalization, while the hydroxymethyl group introduces polarity and hydrogen-bonding capability. This combination underpins its dual reactivity in electrophilic aromatic substitution and alcohol-derived transformations.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 134.18 g/mol | |

| Melting Point | Not extensively reported | |

| Boiling Point | Estimated >250°C | |

| Density | ~1.2 g/cm³ (predicted) | |

| pKa (Hydroxyl group) | ~14–15 (similar to benzyl alcohol) |

The absence of melting/boiling point data in primary literature suggests challenges in isolating the pure compound due to its reactivity or propensity for decomposition. Derivatives, such as 4,7-methano-1H-indene-3-methanol (C12H16O2; CAS 672337-04-1), exhibit higher thermal stability, with a melting point of 145–146°C and a predicted boiling point of 350.7±42.0°C .

Synthetic Methodologies

Classical Approaches

Traditional synthesis routes involve functionalization of the indene core:

-

Friedel-Crafts Alkylation: Reaction of indene with formaldehyde derivatives under acidic conditions introduces the hydroxymethyl group.

-

Reduction of Ketones: Catalytic hydrogenation of 1H-indene-3-carbaldehyde using Pd/C or NaBH4 yields the alcohol.

These methods often require stringent control of temperature and pH to avoid side reactions such as polymerization or over-reduction.

Modern Photochemical Strategies

Recent work by Yue et al. demonstrates the use of visible-light-promoted Wolff rearrangements to access indene carboxylates, which can be reduced to the corresponding alcohols . For example, irradiation of 1-diazonaphthalen-2(1H)-ones in toluene with blue LEDs generates ketene intermediates, which undergo nucleophilic trapping by alcohols to form esters (Fig. 2) . Subsequent reduction of esters like ethyl 1H-indene-3-carboxylate (yield: 81%) with LiAlH4 provides 1H-indene-3-methanol . This method offers improved regioselectivity and milder conditions compared to classical approaches.

Reaction Mechanisms and Reactivity

Electrophilic Aromatic Substitution

The indene ring undergoes electrophilic substitution preferentially at positions 1 and 2 due to electron density distribution. For example, nitration with HNO3/H2SO4 yields 1-nitro-1H-indene-3-methanol, while sulfonation produces the corresponding sulfonic acid derivative.

Alcohol-Specific Transformations

The hydroxymethyl group participates in standard alcohol reactions:

-

Oxidation: CrO3 or KMnO4 oxidizes the primary alcohol to 1H-indene-3-carboxylic acid.

-

Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) forms esters like 1H-indene-3-methyl acetate.

-

Etherification: Alkylation with methyl iodide in basic conditions generates methyl ether derivatives.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Heterocycles

1H-Indene-3-methanol serves as a precursor to indenopyrroles and indenofurans via cyclocondensation reactions. For instance, treatment with NH3 and aldehydes yields pyrrole-fused indenes, which are pharmacophores in antiviral agents.

Pharmaceutical Intermediates

Derivatives such as 5-methoxy-1H-indene-3-carboxylate exhibit bioactivity profiles in preliminary assays, suggesting potential as anti-inflammatory or anticancer agents . The methanol derivative itself is explored as a chiral auxiliary in asymmetric synthesis due to its rigid bicyclic framework.

Recent Advances and Future Directions

Sustainable Synthesis

The adoption of photoredox catalysis (e.g., visible-light-mediated Wolff rearrangements) reduces reliance on toxic reagents and high temperatures, aligning with green chemistry principles . Scaling these methods for industrial production remains a challenge.

Computational Modeling

DFT studies predict that electron-withdrawing groups at position 3 enhance the compound’s stability by reducing ring strain. Validation through experimental synthesis is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume